

# 3-(Butylamino)propionitrile IUPAC name and synonyms

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## Compound of Interest

Compound Name: 3-(Butylamino)propionitrile

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## Technical Guide: 3-(Butylamino)propionitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(Butylamino)propionitrile**, including its chemical identity, physicochemical properties, and synthetic methodologies. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

## Chemical Identity and Nomenclature

**3-(Butylamino)propionitrile** is an aliphatic nitrile compound. The term "butylamino" can refer to different isomers of the butyl group. For clarity, this section provides the IUPAC names and synonyms for the primary isomers. The most common and direct interpretation refers to the n-butyl isomer.

Isomer	CAS Number	IUPAC Name	Common Synonyms
n-Butyl	693-51-6	3-(Butylamino)propanenitrile[1]	3-(n-Butylamino)propionitrile, 3-Butylaminopropionitrile[1][2]
sec-Butyl	21539-52-6	3-(Butan-2-ylamino)propanenitrile[3]	3-(sec-Butylamino)propanenitrile[3]
tert-Butyl	21539-53-7	3-(tert-Butylamino)propanenitrile[4]	3-(tert-Butylamino)propionitrile[4][5][6]

## Physicochemical Properties

The following tables summarize the key quantitative data for **3-(Butylamino)propionitrile** and its isomers.

**Table 2.1: General Properties of 3-(Butylamino)propanenitrile (n-butyl isomer)**

Property	Value	Reference
CAS Number	693-51-6	[1][7]
Molecular Formula	C <sub>7</sub> H <sub>14</sub> N <sub>2</sub>	[1][2][7][8]
Molecular Weight	126.20 g/mol	[2][8]
Melting Point	48.5-49.5 °C	[2]
Boiling Point	104-106 °C @ 10 mmHg	[2]
Density	0.86 g/cm <sup>3</sup>	[2]
pKa (Predicted)	8.70 ± 0.19	[2]

**Table 2.2: Calculated Properties of 3-(Butylamino)propanenitrile (n-butyl isomer)**

Property	Value	Unit	Source
logP (Octanol/Water Partition Coefficient)	1.290	Crippen Calculated	
Water Solubility (log <sub>10</sub> WS)	-1.81	mol/L	Crippen Calculated
Normal Boiling Point (T <sub>boil</sub> )	511.81	K	Joback Calculated
Normal Melting Point (T <sub>fus</sub> )	286.30	K	Joback Calculated
Critical Temperature (T <sub>c</sub> )	701.21	K	Joback Calculated
Critical Pressure (P <sub>c</sub> )	2764.26	kPa	Joback Calculated
Enthalpy of Vaporization (Δ <sub>vap</sub> H°)	48.09	kJ/mol	Joback Calculated
Enthalpy of Fusion (Δ <sub>fus</sub> H°)	20.49	kJ/mol	Joback Calculated
Data sourced from Cheméo[8]			

**Table 2.3: Comparative Properties of Butylamino Isomers**

Property	n-Butyl Isomer	sec-Butyl Isomer	tert-Butyl Isomer
CAS Number	693-51-6	21539-52-6	21539-53-7
Molecular Formula	C <sub>7</sub> H <sub>14</sub> N <sub>2</sub>	C <sub>7</sub> H <sub>14</sub> N <sub>2</sub>	C <sub>7</sub> H <sub>14</sub> N <sub>2</sub>
Molecular Weight	126.20 g/mol	126.20 g/mol	126.20 g/mol
Boiling Point	104-106 °C @ 10 mmHg	Not available	81-83 °C @ 10 mmHg
Density	0.86 g/cm <sup>3</sup>	Not available	0.86 g/mL

## Synthesis and Experimental Protocols

The primary method for synthesizing 3-(alkylamino)propionitriles is the aza-Michael addition of an amine to acrylonitrile. This reaction involves the nucleophilic addition of the amine to the activated carbon-carbon double bond of acrylonitrile.

### General Experimental Protocol: Michael Addition of Butylamine to Acrylonitrile

This protocol is a generalized procedure based on established methods for the synthesis of 3-aminopropionitriles.

Materials:

- n-Butylamine
- Acrylonitrile
- Heterogeneous catalyst (e.g., aluminum oxide, silicon dioxide)
- Solvent (optional, e.g., toluene, or solvent-free)

Procedure:

- The reaction can be conducted in a batch or continuous flow setup. For a continuous process, a pressure apparatus equipped with metering pumps, a mixing zone, and a heated

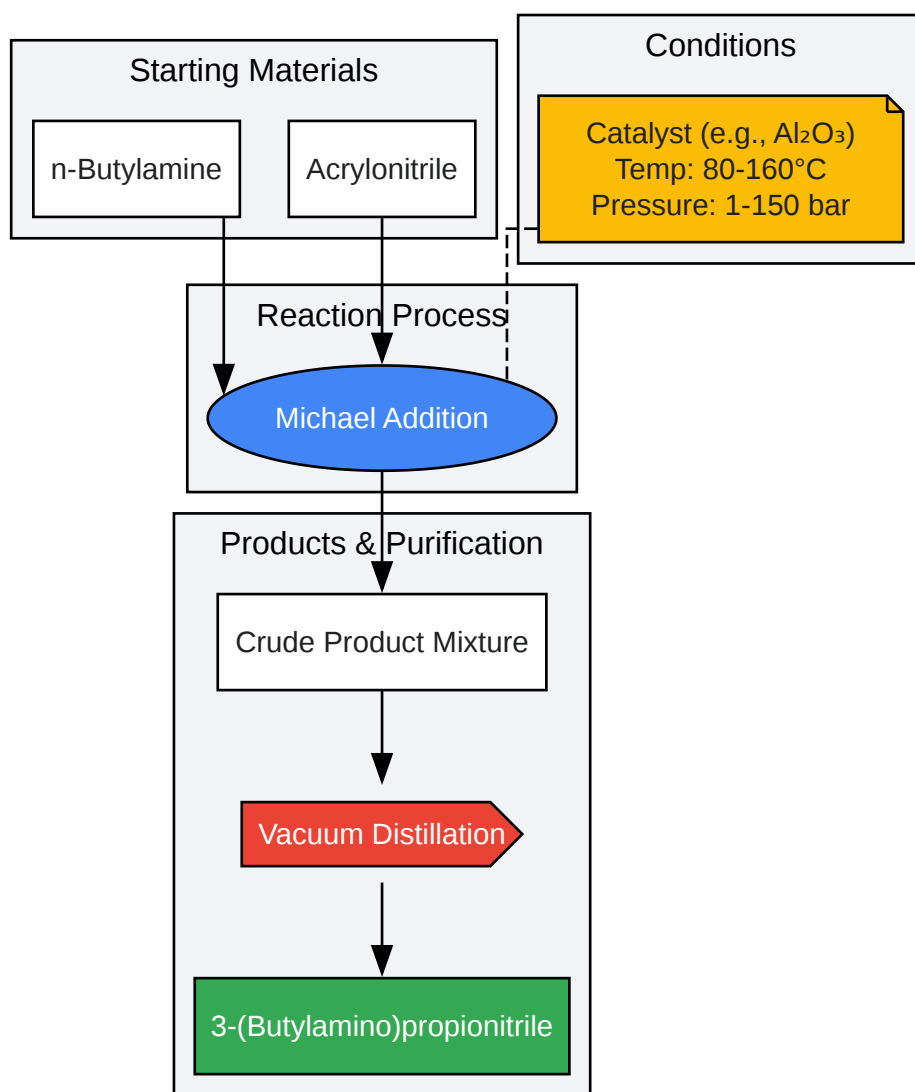
tubular reactor filled with the catalyst is used.

- Butylamine and acrylonitrile are pumped into the reactor. A molar ratio of amine to acrylonitrile ranging from 0.9:1 to 100:1 may be employed.
- The reaction is carried out at a temperature between 80 °C and 160 °C.
- The pressure is maintained between 1 and 150 bar.
- The residence time in the reactor is optimized to ensure complete conversion.
- The output from the reactor is cooled, and the product mixture is collected.
- The crude product can be purified by distillation under reduced pressure to remove unreacted starting materials and any byproducts, such as the double addition product, bis(2-cyanoethyl)butylamine.
- The final product's identity and purity should be confirmed using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Note: Acrylonitrile is a toxic and flammable compound. All experimental procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

## Logical and Experimental Workflows

As **3-(Butylamino)propionitrile** is primarily a chemical intermediate, its role in complex biological signaling pathways is not documented in the scientific literature. However, the synthetic workflow can be represented as a logical diagram.



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Caption: Synthetic workflow for **3-(Butylamino)propionitrile** via Michael addition.

## Applications and Biological Activity

3-(Alkylamino)propionitriles serve as versatile intermediates in organic synthesis. The presence of both a secondary amine and a nitrile functional group allows for a variety of subsequent chemical transformations. They are precursors for the synthesis of:

- **Diamines:** The nitrile group can be reduced to a primary amine, yielding N-butylpropane-1,3-diamine.

- Carboxylic Acids and Amides: Hydrolysis of the nitrile group can produce the corresponding carboxylic acid or amide.
- Heterocyclic Compounds: The dual functionality makes them useful building blocks for constructing nitrogen-containing heterocyclic rings.

Currently, there is limited information in the public domain regarding specific, significant biological activities or pharmacological applications of **3-(butylamino)propionitrile** itself. Like other nitriles, it should be handled with care due to potential toxicity.

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